molecular formula C19H18ClFN2O3 B2728076 2-chloro-6-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 942013-85-6

2-chloro-6-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2728076
CAS RN: 942013-85-6
M. Wt: 376.81
InChI Key: ZVDDLHCYNCQBNQ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring . Benzamides and their derivatives have a wide range of applications in medicinal chemistry and drug design .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate aromatic amine with a carboxylic acid or its derivative in a reaction known as amide coupling . The specific substituents on the benzene ring (the chloro, fluoro, and methoxy groups) could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound, like other benzamides, would be characterized by the presence of a planar amide group attached to a benzene ring. The electron-withdrawing chloro and fluoro groups would likely influence the electronic distribution in the molecule .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines . They can also participate in coupling reactions to form larger molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens (like chlorine and fluorine) and the amide group can influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Discovery and Development of Selective Inhibitors

The discovery of selective inhibitors for kinase superfamily members, such as Met kinase, involves compounds with similar structural motifs. These inhibitors have shown promising results in preclinical trials for cancer therapy (Schroeder et al., 2009).

Antimicrobial Agents

Compounds with benzamide analogs have been synthesized and tested for their antimicrobial properties, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Imaging Probes for Cancer Diagnosis

Fluorine-labeled benzamide analogs have been developed as imaging probes for positron emission tomography (PET) to assess the sigma2 receptor status in solid tumors, offering a non-invasive method to evaluate tumor progression and response to therapy (Tu et al., 2007).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds includes the development of benzamide derivatives with potential as hypoglycemic agents or for the treatment of psychiatric disorders, showcasing the versatility of benzamide-based compounds in medicinal chemistry (Grell et al., 1998).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many benzamides are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some benzamides are safe for use in humans, while others can be toxic or have side effects .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3/c1-26-16-11-12(8-9-15(16)23-10-3-2-7-17(23)24)22-19(25)18-13(20)5-4-6-14(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDDLHCYNCQBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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